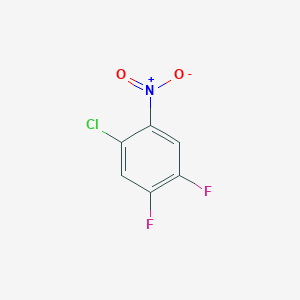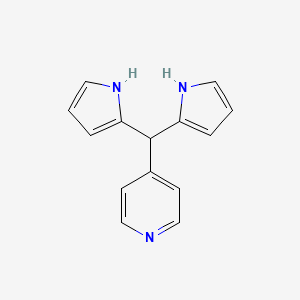
Methyl (chlorosulfonyl)acetate
概要
説明
Methyl (chlorosulfonyl)acetate is a chemical compound with the molecular formula C3H5ClO4S . It has a molecular weight of 172.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl (chlorosulfonyl)acetate is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl (chlorosulfonyl)acetate is a liquid at room temperature . It has a density of 1.4992 g/cm3 at 15 °C . Its refractive index is 1.466 at 20℃ .科学的研究の応用
1. Recovery in Pharmaceutical and Herbicide Production
Methyl (chlorosulfonyl)acetate plays a role in the production of pharmaceuticals and herbicides, particularly as an intermediate. For example, its production process, which heavily utilizes acetic acid as a solvent, highlights the necessity of recovering and reusing acetic acid efficiently. This recovery process is crucial due to the presence of multiple components in the effluent, making acetic acid separation challenging. Techniques like azeotropic distillation and extraction have been tested, with extraction proving more effective for acetic acid recovery and reuse (Wang Tian-gui, 2006).
2. Synthesis of Complex Organic Compounds
The compound is used in the synthesis of various organic molecules. For instance, a one-pot synthesis method involves reacting aminonitriles with methyl (chlorosulfonyl)acetate to produce methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. This process is significant for the structural formation of complex organic compounds, which have applications in multiple scientific fields (Alexey V. Dobrydnev et al., 2018).
3. Role in Lithium-Ion Batteries
In the field of lithium-ion batteries, particularly for electric vehicles, methyl (chlorosulfonyl)acetate is explored as a co-solvent in the electrolyte. It has been shown to significantly increase cell rate capability, thereby potentially reducing charging time for electric vehicles. This application is crucial for enhancing the performance of lithium-ion batteries, although the impact on cell lifetime is still under research (Jing Li et al., 2018).
Safety and Hazards
作用機序
Mode of Action
Methyl (chlorosulfonyl)acetate, like other sulfonyl compounds, is likely to act as an alkylating agent . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can result in the modification of their activity. The alkyl-oxygen bonds in these compounds undergo fission and react within the intracellular milieu .
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, a major metabolic pathway utilized by bacteria, is characterized by the use of hydrogen as an electron donor and carbon dioxide as an electron acceptor to produce acetyl-coa
Action Environment
The action, efficacy, and stability of Methyl (chlorosulfonyl)acetate can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be influenced by temperature and exposure to light
特性
IUPAC Name |
methyl 2-chlorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPZPBGAGTBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465718 | |
| Record name | methyl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (chlorosulfonyl)acetate | |
CAS RN |
56146-83-9 | |
| Record name | methyl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (chlorosulfonyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl (chlorosulfonyl)acetate in the synthesis of bicyclic sultams described in the research?
A1: Methyl (chlorosulfonyl)acetate serves as a crucial sulfonylating agent in the multi-step synthesis of bicyclic sultams []. The research demonstrates its reaction with various N-alkenylanilines to yield N-(alkenyl)(methoxycarbonyl)methanesulfanilides. These intermediates are then subjected to bromination and subsequent base-mediated cyclization to ultimately form the desired bicyclic sultam structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)





